molecular formula C15H14FN5 B6488918 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 1185022-97-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine

Cat. No. B6488918
CAS RN: 1185022-97-2
M. Wt: 283.30 g/mol
InChI Key: GWZQIOPOBUCHQR-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine (hereafter referred to as 6-DMPP) is an organic compound synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. 6-DMPP is widely used in the scientific community for its various applications in organic synthesis, pharmaceutical research, and other related fields.

Scientific Research Applications

6-DMPP has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and other related fields. 6-DMPP has been used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. 6-DMPP has also been used as a building block for the synthesis of various pharmaceutical compounds. In addition, 6-DMPP has been used in the synthesis of various fluorescent dyes and other optical materials.

Mechanism of Action

The mechanism of action of 6-DMPP is not well understood. It is believed that the compound acts as an intermediate in the synthesis of various compounds, and may also act as a catalyst for certain reactions. Additionally, 6-DMPP has been shown to have some antimicrobial activity, although the exact mechanism of action is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMPP are not well understood. In vitro studies have shown that 6-DMPP has some antimicrobial activity, although the exact mechanism of action is not known. Additionally, 6-DMPP has been shown to inhibit the growth of certain bacteria and fungi, although the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

The main advantage of 6-DMPP is that it is relatively inexpensive and easy to synthesize. Additionally, 6-DMPP is a versatile compound that can be used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. The main limitation of 6-DMPP is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

The future directions for 6-DMPP research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in organic synthesis and pharmaceutical research. Additionally, further research is needed to determine the efficacy of 6-DMPP in the synthesis of various compounds and its potential as a building block for the synthesis of pharmaceutical compounds. Additionally, further research is needed to investigate the potential of 6-DMPP as a fluorescent dye and other optical materials. Finally, further research is needed to investigate the potential of 6-DMPP as an antimicrobial agent.

Synthesis Methods

6-DMPP is synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out at room temperature, and the product is isolated via vacuum filtration.

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-10-7-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-12(16)4-6-13/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQIOPOBUCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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